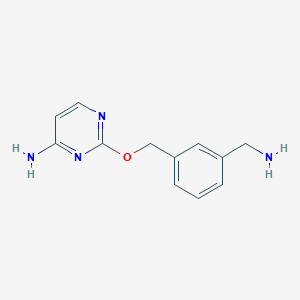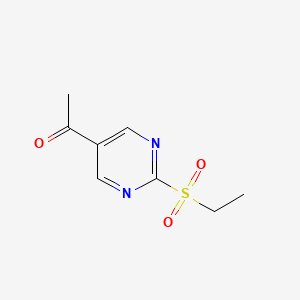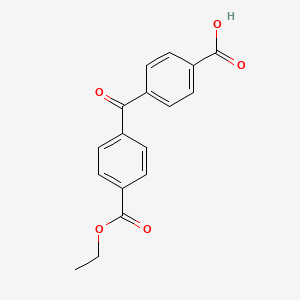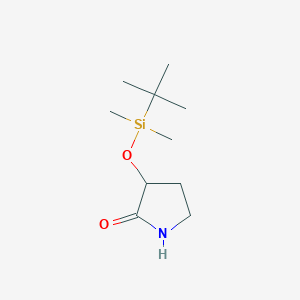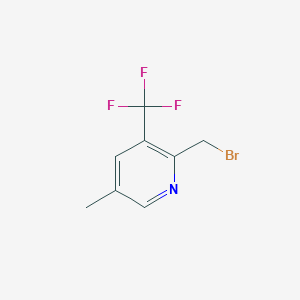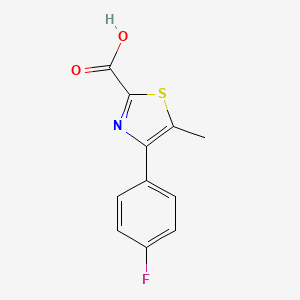
4-(4-Fluorophenyl)-5-methylthiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a fluorophenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-fluoroaniline with α-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the carboxylic acid group.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid: Similar structure but lacks the methyl group.
5-Methyl-1,3-thiazole-2-carboxylic acid: Lacks the fluorophenyl group.
4-Phenyl-5-methyl-1,3-thiazole-2-carboxylic acid: Lacks the fluorine substitution.
Uniqueness
4-(4-Fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid is unique due to the presence of both the fluorophenyl and methyl groups, which can enhance its chemical reactivity and binding affinity in biological systems. The combination of these functional groups provides a versatile scaffold for the development of new compounds with specific properties.
Eigenschaften
Molekularformel |
C11H8FNO2S |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2S/c1-6-9(13-10(16-6)11(14)15)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
BEEGXUYAQSDNON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(S1)C(=O)O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



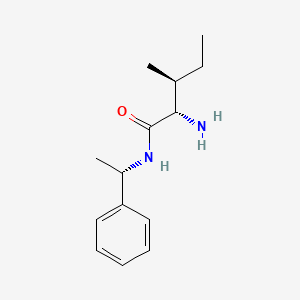
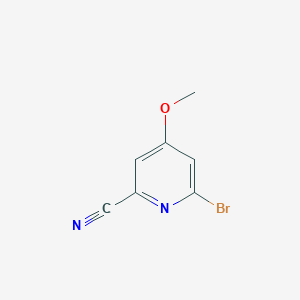
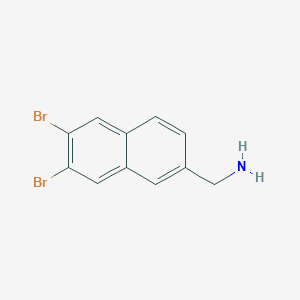
![7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13655509.png)
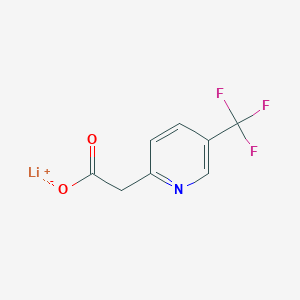
![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride](/img/structure/B13655517.png)

